molecular formula C10H11ClO3 B6331469 4-Chloro-2-isopropoxybenzoic acid CAS No. 689161-75-9

4-Chloro-2-isopropoxybenzoic acid

Cat. No.: B6331469
CAS No.: 689161-75-9
M. Wt: 214.64 g/mol
InChI Key: VAYLIQNMPUVQHV-UHFFFAOYSA-N
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Description

4-Chloro-2-isopropoxybenzoic acid is an organic compound with the molecular formula C10H11ClO3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the fourth position and an isopropoxy group at the second position. This compound is known for its applications in various chemical reactions and its potential use in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-isopropoxybenzoic acid can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzoic acid with isopropyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction proceeds through esterification, followed by hydrolysis to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the product can be achieved through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-isopropoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Products such as 4-amino-2-isopropoxybenzoic acid or 4-thio-2-isopropoxybenzoic acid.

    Oxidation Reactions: Products like 4-chloro-2-isopropoxybenzaldehyde or 4-chloro-2-isopropoxybenzoquinone.

    Reduction Reactions: Products such as 4-chloro-2-isopropoxybenzyl alcohol or 4-chloro-2-isopropoxybenzaldehyde.

Scientific Research Applications

4-Chloro-2-isopropoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of bioactive molecules that can be used in biological studies.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 4-chloro-2-isopropoxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-Chloro-2-isopropoxybenzoic acid can be compared with other similar compounds such as:

    4-Chloro-2-methoxybenzoic acid: Similar in structure but with a methoxy group instead of an isopropoxy group.

    4-Chloro-2-ethoxybenzoic acid: Similar in structure but with an ethoxy group instead of an isopropoxy group.

    4-Chloro-2-propoxybenzoic acid: Similar in structure but with a propoxy group instead of an isopropoxy group.

Uniqueness: The presence of the isopropoxy group in this compound imparts unique chemical and physical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and interactions in various applications.

Properties

IUPAC Name

4-chloro-2-propan-2-yloxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-6(2)14-9-5-7(11)3-4-8(9)10(12)13/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYLIQNMPUVQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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